molecular formula C17H16N4O4S B6426848 3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione CAS No. 2034493-09-7

3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione

Cat. No. B6426848
CAS RN: 2034493-09-7
M. Wt: 372.4 g/mol
InChI Key: RQGVNYLLMBMKCY-UHFFFAOYSA-N
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Description

The compound “3-{1-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione” belongs to the quinazolinone class of compounds . Quinazolinones have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV properties .


Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the Niementowski reaction of anthranilic acid derivatives and amides . In one study, a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by reacting 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride . The starting material, 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones, were synthesized from various primary amines .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be altered using different synthetic approaches, which can enhance their biological activity . For instance, the structure of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was characterized by different spectral methods .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the hydrazide of a quinazolinone derivative can react with different electrophilic reagents such as carbon disulphide, phenyl isothiocyanate, β-diketones, anhydrides, acrylonitrile, ethyl cinnamate, dimethyl acetylene dicarboxylate, aldehydes, arylidene malononitrile, and lauroyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can vary. For instance, one derivative, 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylthio)-3-phenylquinazolin-4(3H)-one, was obtained as a white powder solid .

Mechanism of Action

The mechanism of action of quinazolinone derivatives is often related to their structure. For instance, some quinazolinone derivatives have shown promising antimicrobial, antitubercular, and anti-HIV activities .

Future Directions

Given the promising biological activities of quinazolinone derivatives, future research could focus on synthesizing new derivatives and evaluating their potential as therapeutic agents . The development of green synthetic procedures, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, could also be an area of interest .

properties

IUPAC Name

3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-14(20-7-11(8-20)21-15(23)9-26-17(21)25)5-6-19-10-18-13-4-2-1-3-12(13)16(19)24/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVNYLLMBMKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

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